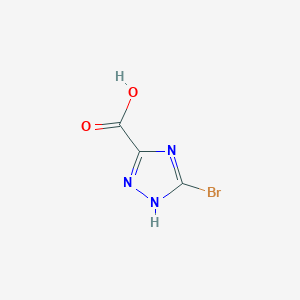

5-Bromo-1H-1,2,4-triazole-3-carboxylic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

5-Bromo-1H-1,2,4-triazole-3-carboxylic acid is a chemical compound with the molecular formula C3H2BrN3O2 and a molecular weight of 191.97 g/mol It is a derivative of 1,2,4-triazole, a five-membered ring containing three nitrogen atoms

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-1H-1,2,4-triazole-3-carboxylic acid typically involves the bromination of 1H-1,2,4-triazole-3-carboxylic acid. One common method includes the reaction of 1H-1,2,4-triazole-3-carboxylic acid with bromine in the presence of a suitable solvent such as acetic acid. The reaction is carried out at a controlled temperature to ensure the selective bromination at the 5-position of the triazole ring .

Industrial Production Methods: Industrial production methods for 5-Bromo

生物活性

5-Bromo-1H-1,2,4-triazole-3-carboxylic acid is a compound of significant interest due to its diverse biological activities. This article explores its biochemical properties, cellular effects, molecular mechanisms, and various applications in research and industry.

This compound exhibits a range of biochemical interactions:

- Enzyme Inhibition : The compound has been shown to inhibit certain enzymes by binding to their active sites. This interaction alters enzyme activity and can significantly impact metabolic pathways.

- Protein Interactions : It interacts with proteins involved in signal transduction pathways, affecting their function and downstream signaling events. This interaction often involves hydrogen bonding and hydrophobic forces.

Cellular Effects

The compound influences various cellular processes:

- Cell Signaling : It modulates cell signaling pathways, which can lead to changes in gene expression profiles. For example, it may activate or inhibit specific pathways that regulate cellular functions.

- Metabolic Activity : By altering the activity of metabolic enzymes, this compound can influence overall metabolic flux within cells. This can have implications for cellular energy balance and growth.

Molecular Mechanisms

At the molecular level, the compound's effects are mediated through several key mechanisms:

- Binding Affinity : The compound binds to biomolecules such as enzymes and receptors, leading to either inhibition or activation. This binding often involves specific interactions with amino acid residues in the active sites of these biomolecules.

- Gene Regulation : It can influence gene expression by interacting with transcription factors or other regulatory proteins, modulating the transcriptional activity of target genes.

Antimicrobial Activity

Research indicates that this compound possesses antimicrobial properties:

- Antibacterial Activity : In vitro studies have demonstrated its effectiveness against various bacterial strains. For instance, it has shown significant activity against Gram-positive bacteria and moderate activity against Gram-negative strains like Escherichia coli .

Anticancer Potential

The compound has been evaluated for its anticancer properties:

- Anti-Proliferative Activity : Studies have reported that this compound exhibits anti-proliferative effects against several cancer cell lines including HepG-2 (liver cancer) and MCF-7 (breast cancer). The IC50 values for these activities were found to be below 25 µM in some cases .

Case Studies and Research Findings

Several studies have highlighted the biological activity of this compound:

科学的研究の応用

Antibacterial Activity

Research has demonstrated that derivatives of 5-Bromo-1H-1,2,4-triazole-3-carboxylic acid exhibit potent antibacterial properties. For instance, studies have shown that certain triazole derivatives possess higher antibacterial activity against both Gram-positive and Gram-negative bacteria compared to traditional antibiotics like ciprofloxacin and vancomycin.

| Compound | Activity (MIC μg/mL) | Bacterial Strains |

|---|---|---|

| N-allyl derivative | 3.25 (Mycobacterium smegmatis) | Non-pathogenic strains |

| Ciprofloxacin-triazole hybrids | 0.046–3.11 | MRSA, E. coli |

| Triazole-pyrimidine hybrids | 0.75–4.7 | S. aureus, E. coli |

These findings indicate the potential of this compound as a scaffold for developing new antibacterial agents .

Antifungal Properties

The compound also shows promise as an antifungal agent. Its derivatives have been tested against various fungal pathogens, demonstrating efficacy comparable to established antifungals like fluconazole. The mechanism involves disrupting fungal cell wall synthesis and inhibiting key enzymes necessary for fungal growth .

Agricultural Applications

This compound has been explored as a fungicide in agricultural settings. Its ability to inhibit fungal pathogens makes it valuable for protecting crops from diseases caused by fungi.

Case Study: Crop Protection

In field studies, formulations containing triazole derivatives were applied to crops susceptible to fungal infections. Results indicated a significant reduction in disease incidence and improved crop yields when compared to untreated controls .

Enzyme Inhibition

The compound is known to interact with various enzymes by binding to their active sites, leading to altered enzyme activity that can impact metabolic pathways. This property is crucial for studying enzyme functions and developing enzyme inhibitors for therapeutic purposes .

Protein Interactions

This compound can influence signal transduction pathways by interacting with proteins involved in these processes. Such interactions often involve hydrogen bonding and hydrophobic forces that stabilize the binding of the compound to its targets .

特性

IUPAC Name |

5-bromo-1H-1,2,4-triazole-3-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H2BrN3O2/c4-3-5-1(2(8)9)6-7-3/h(H,8,9)(H,5,6,7) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PDLIDTOGYMYMLD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=NNC(=N1)Br)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H2BrN3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50475683 |

Source

|

| Record name | 5-Bromo-1H-1,2,4-triazole-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50475683 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.97 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

674287-63-9 |

Source

|

| Record name | 5-Bromo-1H-1,2,4-triazole-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50475683 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。